1H-pyrazolo[3,4-b]pyridine-4,5-diamine
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Overview
Description
1H-pyrazolo[3,4-b]pyridine-4,5-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of the synthetic strategies used to produce this compound.
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridine-4,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives of the compound .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridine-4,5-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a kinase inhibitor, which could have implications for cancer treatment . In medicine, derivatives of this compound have shown promise as therapeutic agents for various diseases . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which play crucial roles in cell signaling and survival .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine-4,5-diamine can be compared with other similar compounds, such as 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[4,3-b]pyridine . These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,7H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJCTMMWPCCNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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